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Executive Summary
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of AAT

protein, leading to an imbalance between neutrophil elastase (NE) and its primary inhibitor,

AAT. This imbalance drives progressive lung tissue destruction, resulting in emphysema. The

established standard of care is intravenous augmentation therapy, which replaces the deficient

AAT. Alvelestat (MPH-966) represents a newer, alternative therapeutic strategy as a potent,

oral, small-molecule inhibitor of NE.

To date, no direct head-to-head clinical trials comparing the efficacy and safety of Alvelestat

with AAT augmentation therapy have been published. This guide provides a comparative

analysis based on available data from separate clinical studies, focusing on their distinct

mechanisms of action, clinical efficacy on relevant biomarkers and endpoints, safety profiles,

and experimental designs.

Mechanisms of Action: Two Strategies to Neutralize
Neutrophil Elastase
The pathophysiology of lung disease in AATD stems from the unopposed activity of NE, a

powerful protease released by neutrophils that degrades elastin in the lung parenchyma[1].
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Both Alvelestat and augmentation therapy aim to mitigate this damage, but through

fundamentally different approaches.

AAT Augmentation Therapy: This therapy involves intravenous infusions of purified, pooled

human AAT to increase systemic and pulmonary concentrations of the AAT protein.[1][2] The

goal is to restore the natural protease-antiprotease balance, thereby providing the lungs with

the necessary protection against NE.[1]

Alvelestat Tosylate: As a potent, selective, and reversible oral inhibitor of human NE,

Alvelestat acts by directly binding to and inactivating the NE enzyme.[3][4] This approach

does not correct the underlying AAT protein deficiency but instead directly targets the primary

enzyme responsible for lung tissue destruction.[5]

The differing mechanisms are visualized in the pathway diagram below.
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Caption: Therapeutic interventions in AATD lung disease.

Comparative Efficacy and Clinical Data
While a direct comparison is not possible, this section summarizes key findings from separate

clinical trials to provide a parallel view of each therapy's demonstrated effects.

Alvelestat Tosylate
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The primary evidence for Alvelestat comes from two Phase 2, randomized, double-blind,

placebo-controlled studies: ASTRAEUS and ATALANTa.[6][7] These trials focused on

biomarker endpoints as proof of concept.

Key Efficacy Findings:

Neutrophil Elastase Suppression: Alvelestat demonstrated significant, dose-dependent

suppression of blood NE activity. The 240 mg twice-daily (BID) dose achieved over 90%

suppression.[6][7]

Biomarker Reduction: The 240 mg BID dose significantly reduced key biomarkers of NE

activity and elastin degradation, including Aα-Val³⁶⁰ and plasma desmosine, compared to

placebo.[8][6][7] The 120 mg dose did not show a significant effect on these disease activity

biomarkers.[6][7]

Patient-Reported Outcomes: In patients not on background augmentation therapy, Alvelestat

showed a statistically significant improvement in the St. George's Respiratory Questionnaire

(SGRQ) Activity domain score.[5][9]

Exacerbations: A pooled analysis of the Phase 2 studies suggested a reduction in acute

exacerbations in patients treated with Alvelestat (9%) compared to placebo (16%).[5]
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Alvelestat Phase 2

Trial Data

(ASTRAEUS &

ATALANTa)

Alvelestat (240 mg
BID)

Placebo Significance

Blood NE Activity

Suppression
>90%[6][7] No significant change

p<0.001 vs.

placebo[10]

Change in Aα-Val³⁶⁰

(NE Activity Marker)

Statistically significant

decrease[8]
Increase observed p<0.01 vs. placebo

Change in Plasma

Desmosine (Elastin

Degradation)

Statistically significant

decrease[11]
No significant change

p=0.001 vs.

placebo[11]

SGRQ-Activity Score

Improvement (Non-

Augmented Patients)

Significant

Improvement[5][9]
-

p=0.01 vs. placebo[5]

[9]

AAT Augmentation Therapy
The efficacy of augmentation therapy has been evaluated in numerous observational and

randomized controlled trials over several decades, with endpoints focused on slowing disease

progression.

Key Efficacy Findings:

Slowing Lung Density Decline: Randomized controlled trials (e.g., RAPID, EXACTLE) have

demonstrated that weekly intravenous AAT therapy (60 mg/kg) significantly slows the rate of

lung density loss as measured by computed tomography (CT) scans, compared to placebo.

[1][2]

Slowing FEV1 Decline: The effect on Forced Expiratory Volume in 1 second (FEV1) decline

has been less consistent. However, some studies and subgroup analyses suggest a benefit,

particularly in patients with moderate airflow obstruction (e.g., FEV1 31-65% predicted).[1]

[12][13]
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Mortality Benefit: Observational data from large registries, such as the NHLBI AATD Registry,

have shown an association between augmentation therapy and reduced mortality, especially

in patients with moderate to severe lung impairment (e.g., FEV1 < 50% predicted).[1][13][14]

[15]

Exacerbations: The EXACTLE trial did not show an effect on the number of COPD

exacerbations but did suggest a decrease in their severity.[1]

AAT Augmentation

Therapy Trial Data

(Select Studies)

Augmentation
Therapy (60
mg/kg/week)

Placebo / No
Treatment

Significance

Rate of Lung Density

Loss (CT Scan)
Slower decline[1][2] Faster decline[1]

Statistically

significant[1][2]

Rate of FEV1 Decline

(ml/year)

Slower decline in

subgroups (35-49%

predicted)[13]

Faster decline in

subgroups[13]

p=0.03 in

subgroup[13]

Mortality Risk Ratio

(NHLBI Registry)
0.64 (Reduced risk)[1] 1.0 (Baseline risk) p=0.02[1]

Experimental Protocols: A Comparative Overview
The clinical development programs for Alvelestat and augmentation therapy have utilized

different study designs and primary endpoints, reflecting their distinct mechanisms and stages

of development.

Alvelestat Phase 2 Trial Protocol (ASTRAEUS -
NCT03636347)

Study Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, 12-

week proof-of-concept study.[4][5]

Patient Population: Adults with severe AATD (e.g., PiZZ, PiNull) and evidence of

emphysema. Patients were either naïve to augmentation therapy or had undergone a

washout period.[11]
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Intervention: Alvelestat (120 mg BID or 240 mg BID) or matching placebo.[5][11]

Primary Endpoints: Within-individual percentage change from baseline in blood NE activity,

plasma Aα-Val³⁶⁰ levels, and plasma desmosine levels at weeks 4, 8, and 12.[8][10]

Secondary Endpoints: Safety, tolerability, pharmacokinetics, and exploratory clinical

outcomes like spirometry and SGRQ.[11]

12-Week Treatment Period

Patient Screening
(Severe AATD, Emphysema,

Augmentation Naïve/Washout)

Randomization (1:1:1)

Arm A:
Alvelestat 120mg BID

Arm B:
Alvelestat 240mg BID

Arm C:
Placebo BID

Endpoint Analysis
(Biomarkers, Safety, PROs)

Click to download full resolution via product page

Caption: Workflow for the Alvelestat ASTRAEUS Phase 2 trial.

Augmentation Therapy Trial Protocol (General Design -
e.g., RAPID Trial)

Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials with

longer durations (e.g., 2-3 years) to assess disease progression.[2][12]

Patient Population: Adults with severe AATD and evidence of obstructive lung disease

(emphysema), often within a specified FEV1 range (e.g., 30-65% predicted).[12]
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Intervention: Intravenous human AAT (typically 60 mg/kg weekly) or placebo (e.g., albumin

infusion).[1][2]

Primary Endpoint: Rate of decline in lung function (FEV1) or, more recently, rate of lung

density loss measured by CT scan.[2][16]

Secondary Endpoints: Frequency and severity of exacerbations, quality of life

questionnaires, and mortality.[1]

Safety and Tolerability
Feature Alvelestat Tosylate

AAT Augmentation
Therapy

Administration Oral, twice daily[3] Intravenous, weekly[2]

Common Adverse Events

Headache/migraine was the

most frequently reported

adverse event, generally mild

to moderate.[5][6][9]

Generally well-tolerated.

Potential for infusion-related

reactions. As a human plasma-

derived product, there is a

theoretical risk of pathogen

transmission.[1]

Serious Adverse Events

No serious safety signals were

associated with Alvelestat in

Phase 2 trials.[5][8] Two

participants withdrew due to

headache in the ATALANTa

study.[9]

Rare but serious adverse

events can include

anaphylactic reactions.

Conclusion and Future Directions
Alvelestat and AAT augmentation therapy represent two distinct and valid therapeutic strategies

for treating the pulmonary manifestations of AATD. Augmentation therapy is the established

standard of care with long-term data supporting its ability to slow the progression of

emphysema. Alvelestat is an investigational oral agent that has demonstrated robust, dose-

dependent suppression of key biomarkers of NE activity and elastin degradation.
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The absence of head-to-head trials makes a definitive comparison of clinical efficacy

impossible. Key differentiating factors for consideration by researchers and developers include:

Route of Administration: Oral (Alvelestat) vs. Intravenous (Augmentation).

Mechanism: Direct enzyme inhibition (Alvelestat) vs. Protein replacement (Augmentation).

Primary Endpoints in Trials: Biomarker-focused (Alvelestat Phase 2) vs. Disease

progression-focused (Augmentation).

Future research, including a potential head-to-head pivotal trial using a clinical endpoint like

lung density or patient-reported outcomes, would be necessary to directly compare these two

approaches and define their respective roles in the management of AATD. Furthermore, an

investigator-led Phase 2 study (ATALANTa) has explored Alvelestat in combination with

augmentation therapy, suggesting a potential for complementary use.[9][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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